molecular formula C21H13F2N3O2 B5141334 4,5-bis(4-fluorophenyl)-2-(2-nitrophenyl)-1H-imidazole

4,5-bis(4-fluorophenyl)-2-(2-nitrophenyl)-1H-imidazole

Katalognummer B5141334
Molekulargewicht: 377.3 g/mol
InChI-Schlüssel: OXXNWQKIWVOBLR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,5-bis(4-fluorophenyl)-2-(2-nitrophenyl)-1H-imidazole, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It belongs to the class of imidazole derivatives and has shown promising results in preclinical studies as a potential treatment for various types of cancer.

Wirkmechanismus

4,5-bis(4-fluorophenyl)-2-(2-nitrophenyl)-1H-imidazole targets the Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK) signaling pathways, which are crucial for the survival and proliferation of cancer cells. By inhibiting these pathways, 4,5-bis(4-fluorophenyl)-2-(2-nitrophenyl)-1H-imidazole induces apoptosis (programmed cell death) in cancer cells and reduces tumor growth. 4,5-bis(4-fluorophenyl)-2-(2-nitrophenyl)-1H-imidazole has also been shown to modulate the immune system by enhancing the activity of T-cells and natural killer cells, which play a critical role in tumor surveillance and elimination.
Biochemical and Physiological Effects:
4,5-bis(4-fluorophenyl)-2-(2-nitrophenyl)-1H-imidazole has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is rapidly absorbed and distributed to target tissues, including lymph nodes and bone marrow. 4,5-bis(4-fluorophenyl)-2-(2-nitrophenyl)-1H-imidazole has also been shown to be well-tolerated in preclinical studies, with no significant adverse effects on normal tissues or organs.

Vorteile Und Einschränkungen Für Laborexperimente

4,5-bis(4-fluorophenyl)-2-(2-nitrophenyl)-1H-imidazole has several advantages for lab experiments, including its high potency, selectivity, and favorable pharmacokinetic profile. It can be easily administered orally or intravenously, and its effects can be monitored using various imaging and biomarker assays. However, 4,5-bis(4-fluorophenyl)-2-(2-nitrophenyl)-1H-imidazole also has some limitations, including its potential for drug resistance and toxicity at high doses. Further studies are needed to optimize the dosing and administration of 4,5-bis(4-fluorophenyl)-2-(2-nitrophenyl)-1H-imidazole in clinical trials.

Zukünftige Richtungen

There are several future directions for the development of 4,5-bis(4-fluorophenyl)-2-(2-nitrophenyl)-1H-imidazole as a cancer treatment. These include:
1. Clinical trials to evaluate the safety and efficacy of 4,5-bis(4-fluorophenyl)-2-(2-nitrophenyl)-1H-imidazole in various types of cancer.
2. Combination therapy studies to assess the synergistic effects of 4,5-bis(4-fluorophenyl)-2-(2-nitrophenyl)-1H-imidazole with other cancer treatments, such as chemotherapy and immunotherapy.
3. Studies to identify biomarkers that can predict response to 4,5-bis(4-fluorophenyl)-2-(2-nitrophenyl)-1H-imidazole and monitor its effects on tumor growth and immune function.
4. Preclinical studies to investigate the potential of 4,5-bis(4-fluorophenyl)-2-(2-nitrophenyl)-1H-imidazole in other disease indications, such as autoimmune and inflammatory disorders.
Conclusion:
In conclusion, 4,5-bis(4-fluorophenyl)-2-(2-nitrophenyl)-1H-imidazole is a promising small molecule inhibitor that has shown significant potential as a cancer treatment. Its high potency, selectivity, and favorable pharmacokinetic profile make it an attractive candidate for further development. Future studies are needed to optimize its dosing and administration, assess its safety and efficacy in clinical trials, and explore its potential in other disease indications.

Synthesemethoden

The synthesis of 4,5-bis(4-fluorophenyl)-2-(2-nitrophenyl)-1H-imidazole involves several steps, including the reaction of 4-fluorobenzaldehyde with 2-nitrobenzaldehyde to form the intermediate 4,5-bis(4-fluorophenyl)-2-(2-nitrophenyl)-1H-imidazole. The intermediate is then subjected to further reactions to obtain the final product, 4,5-bis(4-fluorophenyl)-2-(2-nitrophenyl)-1H-imidazole. The synthesis method has been optimized to produce high yields of pure 4,5-bis(4-fluorophenyl)-2-(2-nitrophenyl)-1H-imidazole.

Wissenschaftliche Forschungsanwendungen

4,5-bis(4-fluorophenyl)-2-(2-nitrophenyl)-1H-imidazole has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. It has been shown to inhibit the growth and proliferation of cancer cells by targeting key signaling pathways involved in cancer development and progression. 4,5-bis(4-fluorophenyl)-2-(2-nitrophenyl)-1H-imidazole has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and immunotherapy.

Eigenschaften

IUPAC Name

4,5-bis(4-fluorophenyl)-2-(2-nitrophenyl)-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13F2N3O2/c22-15-9-5-13(6-10-15)19-20(14-7-11-16(23)12-8-14)25-21(24-19)17-3-1-2-4-18(17)26(27)28/h1-12H,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXXNWQKIWVOBLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=C(N2)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-bis(4-fluorophenyl)-2-(2-nitrophenyl)-1H-imidazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.